ETHYL 1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE
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Overview
Description
Triazoles are a class of heterocyclic compounds that have three nitrogen atoms in a five-membered ring . They are important in medicinal chemistry due to their significant biological and pharmacological properties . Pyrimidines are another class of heterocyclic compounds that are part of DNA and RNA, and they also have significant biological activities .
Synthesis Analysis
Triazoles can be synthesized through various methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Pyrimidines can also be synthesized through a variety of methods .Molecular Structure Analysis
Triazoles have a five-membered ring structure containing two carbon and three nitrogen atoms . Pyrimidines have a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Triazoles and pyrimidines can undergo various chemical reactions due to their reactive nitrogen atoms. For example, triazoles can react with various electrophiles, nucleophiles, and radicals .Physical and Chemical Properties Analysis
The physical and chemical properties of triazoles and pyrimidines can vary widely depending on their specific structure. For example, they can have different solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial Activity
Ethyl 1-[7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate derivatives have been investigated for their antimicrobial properties. Studies have shown that compounds synthesized from similar structures demonstrate significant antimicrobial activity. For instance, novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, synthesized from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate, have shown promising results in antimicrobial screening (El‐Kazak & Ibrahim, 2013).
Antitubercular and Anticancer Activities
Derivatives of Ethyl 1-[7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate have been evaluated for their potential as antitubercular and anticancer agents. For example, derivatives have shown to inhibit Mycobacterium tuberculosis GyrB ATPase, indicating potential as antitubercular agents (Jeankumar et al., 2013). Additionally, new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed for anticancer activity, with some derivatives exhibiting significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
H1-Antihistaminic Agents
Further research into Ethyl 1-[7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate derivatives has led to the discovery of novel compounds with H1-antihistaminic activity. These compounds have shown promising results in protecting animals from histamine-induced bronchospasm, indicating their potential as a new class of H1-antihistamines (Alagarsamy et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 1-[7-chloro-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN5O2/c1-2-32-23(31)15-6-4-10-29(13-15)21-18-12-16(24)8-9-19(18)30-22(26-21)20(27-28-30)14-5-3-7-17(25)11-14/h3,5,7-9,11-12,15H,2,4,6,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDDTQBUBKXKJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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